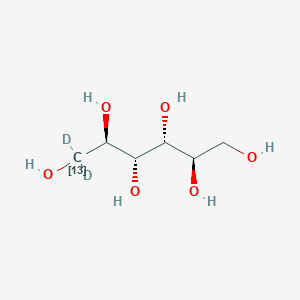

D-Mannitol-13C,d2

CAS No.:

Cat. No.: VC16192142

Molecular Formula: C6H14O6

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14O6 |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |

| Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2 |

| Standard InChI Key | FBPFZTCFMRRESA-ABCHWDNASA-N |

| Isomeric SMILES | [2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |

Introduction

Structural and Isotopic Characterization of D-Mannitol-13C,d2

D-Mannitol-13C,d2 is chemically defined as (2S,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol, with selective substitution of carbon-13 and deuterium atoms at specific positions . The molecular formula remains C6H14O6, but the isotopic enrichment modifies its physical and spectroscopic properties. Carbon-13, a stable isotope with a nuclear spin of 1/2, enhances resolution in nuclear magnetic resonance (NMR) spectroscopy, while deuterium’s lower vibrational frequency improves detection sensitivity in mass spectrometry .

Physicochemical Properties

The compound exhibits a melting point of 167–170°C, consistent with unlabeled D-mannitol, though isotopic substitution slightly alters its crystallization kinetics . Its solubility profile in aqueous and organic solvents mirrors that of the native molecule, but the presence of deuterium introduces minor differences in hydrogen bonding dynamics. These subtle changes are critical for applications requiring isotopic tracing without perturbing bulk material behavior .

| Property | Value |

|---|---|

| Molecular Formula | C6H14O6 |

| Molecular Weight | 183.164 g/mol |

| Melting Point | 167–170°C |

| Isotopic Enrichment | 13C, d2 |

Applications in Metabolic and Pharmaceutical Research

The isotopic labeling of D-mannitol-13C,d2 enables non-invasive tracking of metabolic pathways. In vivo studies utilize this compound to map renal clearance rates and assess blood-brain barrier permeability, leveraging deuterium’s detectability via infrared spectroscopy . Furthermore, carbon-13 labeling facilitates dynamic nuclear polarization (DNP) experiments, enhancing signal-to-noise ratios in magnetic resonance imaging (MRI) .

Polymorphic Control in Drug Formulation

Recent research has demonstrated that surfactant-mediated crystallization can selectively produce specific polymorphs of D-mannitol-13C,d2, which directly influence drug solubility and bioavailability . Sodium dodecyl sulfate (SDS) surfactant, when added to supersaturated solutions, templates polymorph formation through mesoscale self-assembly:

-

Micellar SDS (1.22 wt% at 25°C) promotes the metastable α polymorph, characterized by a monoclinic lattice .

-

Crystalline SDS (5°C) favors the δ polymorph, which exhibits superior compressibility for tablet manufacturing .

-

Surfactant-free solutions predominantly yield the β polymorph, the thermodynamically stable form at ambient conditions .

| SDS Concentration | Temperature | Dominant Polymorph | Induction Time (s) |

|---|---|---|---|

| 0 wt% | 25°C | β | 408 ± 2.5 |

| 1.22 wt% | 25°C | α | 472 ± 0.5 |

| 1.22 wt% | 5°C | δ | 867 ± 8.5 |

Mechanistic Insights into Surfactant-Polymorph Interactions

The interplay between SDS mesostructures and D-mannitol-13C,d2 nucleation kinetics reveals a dual templating mechanism:

-

Topological Matching: SDS micelles (25°C) present curved interfaces that align mannitol molecules into α-form nuclei, while SDS crystals (5°C) provide flat surfaces compatible with δ-form growth .

-

Hydrogen Bonding: Sulfate groups on SDS form hydrogen bonds with hydroxyl groups of D-mannitol-13C,d2, stabilizing critical nuclei during early crystallization stages .

This synergy between molecular interactions and mesoscale templating underscores the potential for engineering polymorph-specific drug formulations.

Comparative Analysis with Unlabeled and Analogous Polyols

D-Mannitol-13C,d2 retains the low caloric content and humectant properties of native mannitol but diverges in spectroscopic and crystallization behaviors. Comparatively, xylitol and sorbitol lack isotopic versatility, limiting their utility in tracer studies. Erythritol, though non-cariogenic, cannot undergo deuterium labeling without significant synthetic challenges.

| Compound | Caloric Content (kcal/g) | Isotopic Versatility | Primary Application |

|---|---|---|---|

| D-Mannitol | 1.6 | Limited | Diuretic, Sweetener |

| D-Mannitol-13C,d2 | 1.6 | High | Metabolic Tracer, NMR Studies |

| Xylitol | 2.4 | None | Dental Products |

Future Directions in Isotopic and Polymorphic Engineering

Ongoing research aims to optimize D-Mannitol-13C,d2’s polymorphic yield using mixed surfactant systems and computational modeling. Molecular dynamics simulations could predict SDS-mannitol binding affinities, guiding the design of co-crystallization agents. Additionally, advances in deuteration techniques may enable site-specific labeling, further refining metabolic pathway analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume